![molecular formula C21H25N3O4S B6570442 N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide CAS No. 946381-46-0](/img/structure/B6570442.png)
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a common motif in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .
Molecular Structure Analysis
The compound contains a tetrahydroquinoline ring, a sulfonamide group, and two propionyl groups. Tetrahydroquinoline is a semi-hydrogenated derivative of quinoline and is a colorless oil .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a sulfonamide derivative, this compound is likely to have good solubility in polar solvents. The presence of the tetrahydroquinoline ring could also confer aromatic properties .科学的研究の応用
N-PSQ has been found to have a wide range of applications in scientific research. It has been used as an inhibitor of AChE in the study of Alzheimer’s disease and other neurological disorders. It has also been used to study the effects of acetylcholine on the brain, as well as the roles of other neurotransmitters in the central nervous system. In addition, N-PSQ has been used to study the effects of various drugs on the brain and to investigate the mechanisms of action of these drugs.
作用機序
N-PSQ acts as an inhibitor of AChE, blocking the enzyme’s ability to break down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can lead to a variety of effects, including increased alertness and improved memory.
Biochemical and Physiological Effects
N-PSQ has been found to have a variety of biochemical and physiological effects on the brain. It increases the concentration of acetylcholine in the brain, which can lead to improved memory and alertness. In addition, it has been found to increase the activity of certain neurotransmitters, such as dopamine and serotonin, which can lead to improved mood and decreased anxiety.
実験室実験の利点と制限
N-PSQ has several advantages for use in laboratory experiments. It is highly selective for AChE, meaning that it can be used to study the effects of acetylcholine without affecting other neurotransmitters. It is also highly potent, meaning that low concentrations can be used to achieve the desired effects. However, N-PSQ is not suitable for long-term use, as it can have toxic effects on the brain if used for extended periods of time.
将来の方向性
N-PSQ has a wide range of potential applications in scientific research. One potential future direction is the use of N-PSQ in the development of drugs for the treatment of Alzheimer’s disease and other neurological disorders. Additionally, N-PSQ could be used to study the effects of various drugs on the brain and to investigate the mechanisms of action of these drugs. It could also be used to study the effects of acetylcholine on the brain and to investigate the roles of other neurotransmitters in the central nervous system. Finally, N-PSQ could be used to study the effects of various drugs on the brain and to investigate the mechanisms of action of these drugs.
合成法
N-PSQ can be synthesized using a variety of methods. One such method involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline and sulfanilamide in the presence of an acid catalyst. This reaction yields the desired compound in high yields. Alternatively, N-PSQ can be synthesized via a multi-step process involving the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with sulfanilamide and then with a secondary amine, such as N-methylpiperazine.
特性
IUPAC Name |
N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-20(25)22-16-7-10-18(11-8-16)29(27,28)23-17-9-12-19-15(14-17)6-5-13-24(19)21(26)4-2/h7-12,14,23H,3-6,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIWUQWWPVQFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


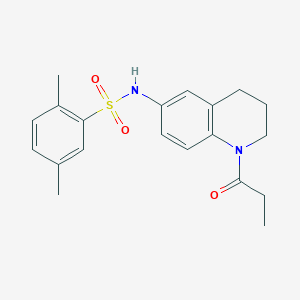
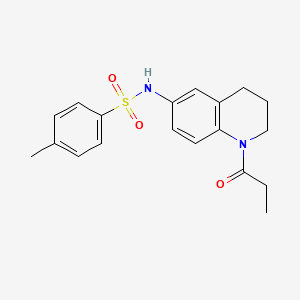

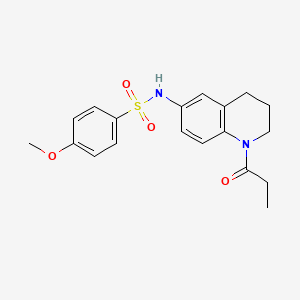
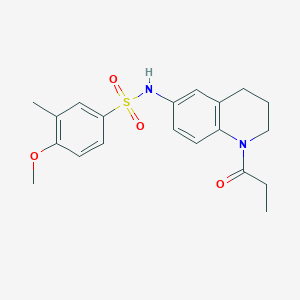
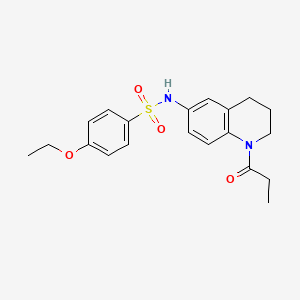
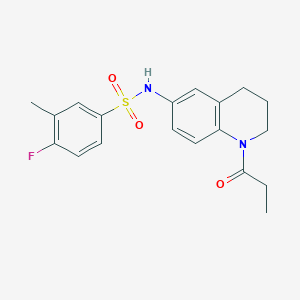
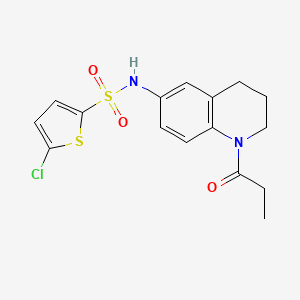
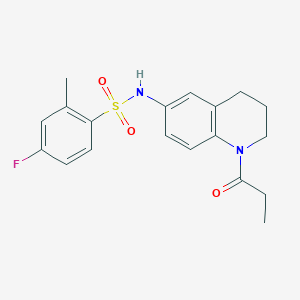

![N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6570436.png)
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6570454.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570456.png)